molecular formula C21H14ClN7OS2 B11044746 N-(2,1,3-benzothiadiazol-4-yl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzamide

Cat. No.: B11044746
M. Wt: 480.0 g/mol
InChI Key: IOHBDSOSHYNLJC-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzothiadiazole core, a tetrazole ring, and a benzamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole coreThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing groups, potentially leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has shown promise in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or marker in biological studies.

    Medicine: Investigated for its cytotoxic effects against cancer cell lines.

    Industry: Possible applications in materials science and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. In the context of its cytotoxic effects, it has been shown to induce apoptosis in cancer cells by increasing the percentage of cells in the G0/G1 phase of the cell cycle . This suggests that the compound may interfere with cell cycle regulation and promote programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE stands out due to its unique combination of a benzothiadiazole core, a tetrazole ring, and a benzamide group

Properties

Molecular Formula

C21H14ClN7OS2

Molecular Weight

480.0 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide

InChI

InChI=1S/C21H14ClN7OS2/c22-15-8-4-13(5-9-15)12-31-21-24-27-28-29(21)16-10-6-14(7-11-16)20(30)23-17-2-1-3-18-19(17)26-32-25-18/h1-11H,12H2,(H,23,30)

InChI Key

IOHBDSOSHYNLJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)N4C(=NN=N4)SCC5=CC=C(C=C5)Cl

Origin of Product

United States

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